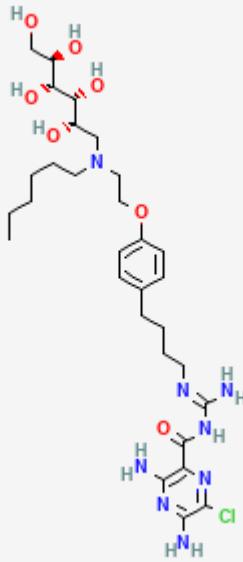


Application Notes and Protocols for Determining ENaC Inhibition by Idrevloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Idrevloride*
Cat. No.: B10860355


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

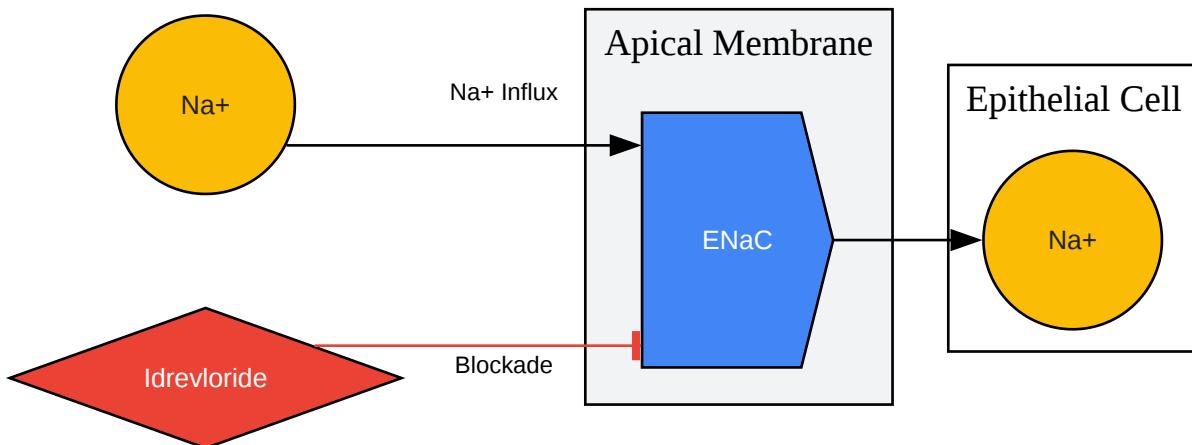
Introduction

The Epithelial Sodium Channel (ENaC) is a key regulator of sodium and fluid balance across various epithelial tissues, including the airways, kidneys, and colon.^[1] Dysregulation of ENaC activity is implicated in the pathophysiology of several diseases, most notably cystic fibrosis, where ENaC hyperactivation contributes to airway surface liquid depletion and impaired mucociliary clearance.^{[1][2]} **Idrevloride** (formerly known as P-1037) is a potent and long-acting ENaC inhibitor under investigation for the treatment of muco-obstructive respiratory diseases.^{[3][4]} These application notes provide detailed protocols for two standard in vitro electrophysiological methods to characterize the inhibitory activity of **Idrevloride** on ENaC: the Ussing chamber assay for polarized epithelial monolayers and the patch-clamp technique for single-cell analysis.

Idrevloride: Compound Information

Parameter	Information
IUPAC Name	3,5-diamino-6-chloro-N-[N'-(4-[4-[2-[hexyl- [(2S,3R,4R,5R)-2,3,4,5,6- pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide
Molecular Formula	C30H49ClN8O7
Molecular Weight	669.21 g/mol
Chemical Structure	

Data Presentation: In Vitro ENaC Inhibition by Idrevloride


The inhibitory potency of **Idrevloride** on ENaC can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro potency.

Compound	Assay	Cell Type	Potency (pIC50)	Potency (IC50)	Reference
Idrevloride (as Parion compound)	Ussing Chamber	Human Bronchial Epithelial Cells	8.7	~2 nM	[5]

Note: pIC50 is the negative logarithm of the IC50 value. An IC50 of ~2 nM was calculated from the reported pIC50 of 8.7.

ENaC Signaling Pathway and Inhibition by Idrevloride

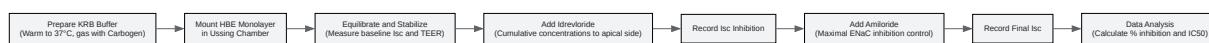
The following diagram illustrates the fundamental mechanism of ENaC-mediated sodium transport and its inhibition by **Idrevloride**.

[Click to download full resolution via product page](#)

Fig 1. Mechanism of ENaC inhibition by **Idrevloride**.

Experimental Protocols

Ussing Chamber Assay for ENaC Inhibition


The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cultured cell monolayers.^[6] This protocol describes the determination of **Idrevloride**'s

inhibitory effect on ENaC-mediated short-circuit current (Isc) in polarized human bronchial epithelial (HBE) cells.

Materials:

- Human Bronchial Epithelial (HBE) cells cultured on permeable supports (e.g., Transwell®)
- EasyMount Ussing Chamber System (Physiologic Instruments)
- Voltage-clamp amplifier
- Data acquisition system
- Krebs-Ringer Bicarbonate (KRB) buffer (in mM: 117 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 10 Glucose)[7]
- Carbogen gas (95% O₂ / 5% CO₂)
- **Idrevloride** stock solution (in DMSO)
- Amiloride (positive control ENaC inhibitor)
- Forskolin and IBMX (to stimulate CFTR as a control)

Experimental Workflow:

[Click to download full resolution via product page](#)

Fig 2. Ussing Chamber experimental workflow.

Protocol:

- Preparation: Prepare KRB buffer, warm to 37°C, and continuously gas with carbogen to maintain pH at ~7.4.[7]

- Mounting: Carefully mount the permeable support with the confluent HBE cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
- Equilibration: Add warmed, gassed KRB buffer to both chambers and allow the system to equilibrate for 15-30 minutes, or until a stable baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) are achieved.
- Voltage Clamp: Set the voltage clamp to 0 mV to measure the Isc, which represents the net active ion transport across the epithelium.
- **Idrevloride** Addition: Add increasing concentrations of **Idrevloride** to the apical chamber in a cumulative manner. Allow the Isc to stabilize after each addition.
- Positive Control: At the end of the concentration-response curve, add a saturating concentration of amiloride (e.g., 10-100 μ M) to the apical chamber to determine the maximal ENaC-dependent Isc.
- Data Analysis: The **Idrevloride**-induced inhibition of Isc is calculated as a percentage of the amiloride-sensitive current. Plot the percent inhibition against the **Idrevloride** concentration to determine the IC50 value using a suitable pharmacological software.

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in individual cells. This protocol is suitable for cell lines heterologously expressing human ENaC (e.g., HEK293 cells).

Materials:

- HEK293 cells stably expressing human $\alpha\beta\gamma$ -ENaC subunits
- Automated or manual patch-clamp system
- Borosilicate glass capillaries for micropipettes
- Extracellular solution (in mM: 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES; pH 7.4)[8]

- Intracellular (pipette) solution (in mM: 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP; pH 7.4)[8]
- **Idrevloride** stock solution
- Amiloride

Experimental Workflow:

[Click to download full resolution via product page](#)

Fig 3. Patch-Clamp experimental workflow.

Protocol:

- Cell Preparation: Prepare a single-cell suspension of the ENaC-expressing HEK293 cells.
- Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 4-6 MΩ when filled with the intracellular solution.
- Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
- Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV and record the baseline whole-cell current.
- Drug Application: Perfusion the cell with the extracellular solution containing the desired concentration of **Idrevloride**.
- Inhibition Measurement: Record the steady-state current in the presence of **Idrevloride**. The reduction in the inward current represents the inhibition of ENaC activity.

- Data Analysis: Calculate the percentage of current inhibition by comparing the current in the presence of **Idrevloride** to the baseline current. To determine an IC50, repeat the experiment with a range of **Idrevloride** concentrations.

Conclusion

These detailed protocols for Ussing chamber and patch-clamp assays provide robust methods for characterizing the inhibitory activity of **Idrevloride** on ENaC. The Ussing chamber assay is ideal for studying the effect of **Idrevloride** on polarized epithelia, which closely mimics the *in vivo* situation. The patch-clamp technique offers a high-resolution analysis of the direct interaction between **Idrevloride** and the ENaC protein at the single-cell level. Consistent and accurate application of these methodologies is crucial for the preclinical evaluation and development of ENaC inhibitors like **Idrevloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 2. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionews.com [bionews.com]
- 4. parion.com [parion.com]
- 5. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. Safety and efficacy of the epithelial sodium channel blocker idrevloride in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Determining ENaC Inhibition by Idrevloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10860355#in-vitro-assay-for-determining-enac-inhibition-by-idrevloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com